molecular formula C13H7Cl2FO B1358994 2,3'-Dichloro-4'-fluorobenzophenone CAS No. 951889-98-8

2,3'-Dichloro-4'-fluorobenzophenone

Cat. No.: B1358994
CAS No.: 951889-98-8
M. Wt: 269.09 g/mol
InChI Key: XHQJVKIDBBSIKS-UHFFFAOYSA-N
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Description

2,3’-Dichloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’-Dichloro-4’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dichlorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 2,3’-Dichloro-4’-fluorobenzophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3’-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3’-Dichloro-4’-fluorobenzophenone has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3’-Dichloro-4’-fluorobenzophenone: C13H7Cl2FO

    3,3’-Dichloro-4’-fluorobenzophenone: C13H7Cl2FO

    4,4’-Difluorobenzophenone: C13H8F2O

Uniqueness

2,3’-Dichloro-4’-fluorobenzophenone is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in organic synthesis and material science .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJVKIDBBSIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214605
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-98-8
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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